(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-18-11-12-22(31-2)23-24(18)33-26(27-23)29-15-13-28(14-16-29)25(30)19-7-6-10-21(17-19)32-20-8-4-3-5-9-20/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJOUFGHKOSBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities. For instance, they can affect the pathways related to inflammation, pain, microbial infections, fungal infections, viral infections, convulsions, neuroprotection, and tumor growth.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability.
Biological Activity
The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone , also known by its CAS number 897487-92-2, is a piperazine derivative featuring a benzo[d]thiazole moiety and a phenoxyphenyl group. This structural configuration suggests potential pharmacological applications, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory activities.
The molecular formula of this compound is , with a molecular weight of 459.6 g/mol. Its complex structure allows for interactions that may enhance its biological efficacy. The presence of the piperazine ring is notable as piperazine derivatives are commonly associated with various therapeutic effects.
Biological Activity Overview
Research indicates that compounds similar to (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone exhibit significant biological activities:
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Anticancer Activity :
- Studies have shown that derivatives of methoxybenzoyl-thiazoles can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to cell cycle arrest in the G(2)/M phase and apoptosis in cancer cells .
- The compound's structural analogs have demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
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Antimicrobial Activity :
- Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties. The incorporation of the methoxy and phenoxy groups may enhance the compound's ability to disrupt microbial cell functions .
-
Anti-inflammatory Effects :
- Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory mediators .
The biological activity of (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone can be attributed to its ability to bind to specific biological targets:
- Tubulin Binding : The compound may bind to the colchicine site on tubulin, inhibiting microtubule dynamics essential for cell division .
- Receptor Modulation : Similar compounds have been identified as positive allosteric modulators for certain receptors, enhancing their signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Comparison with Similar Compounds
Target Compound vs. Benzo[b]thiophene Derivatives ()
- Compound 7f: 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone Structural Differences: Features a benzo[b]thiophene core (vs. benzo[d]thiazole) and a nitro-substituted phenyl group on piperazine. Physicochemical Data:
- Melting Point: 138–141°C
- IR Peaks: C=O (1684 cm⁻¹), NO₂ (1518, 1345 cm⁻¹) . Synthesis: Reacted 5b with 1-(4-nitrophenyl)piperazine in dichloromethane, purified via ethanol/hexane recrystallization (69% yield) .
- Compound 8a: 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol Structural Differences: Includes a di-methoxy-substituted benzo[b]thiophene and a hydroxyl-propanol linker. Physicochemical Data:
- Melting Point: 148–149°C
- IR Peaks: O–H (3415 cm⁻¹), C–O (1246 cm⁻¹) . Synthesis: Reduction of ketone precursor with NaBH₄ in methanol (68.3% yield) .
Key Observations:
- Electronic Effects: Nitro groups (7f) enhance electron-withdrawing properties, while methoxy groups (target compound, 8a) act as electron donors, influencing reactivity and solubility.
- Thermal Stability : Higher melting points in hydroxyl-containing derivatives (8a: 148°C) compared to nitro analogs (7f: 138°C) suggest intermolecular hydrogen bonding contributions .
Piperazine-Linked Trifluoromethyl and Pyrazole Derivatives ()
- Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Structural Differences: Trifluoromethylphenyl group on piperazine and thiophene core (vs. benzothiazole). Key Features: The CF₃ group enhances lipophilicity and metabolic stability, making it pharmacokinetically distinct from the methoxy/methyl-substituted target compound.
- Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Structural Differences: Pyrazole ring and butanone linker introduce conformational flexibility.
Key Observations:
- Linker Flexibility: Alkyl chains (e.g., butanone in compound 5) may improve binding to deep receptor pockets compared to rigid aromatic linkers in the target compound.
- Fluorine Substitution : Trifluoromethyl groups (compound 21) increase bioavailability and membrane permeability relative to methoxy groups .
Chromenone-Piperazine Derivatives ()
- Compound 4g: 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one Structural Differences: Chromenone core replaces benzothiazole, with a propoxy-piperazine linker. Synthesis: Reacted piperazine-propoxy intermediate with 4-methyl benzaldehyde (65% yield) .
Key Observations:
- Core Heterocycle Impact: Chromenones exhibit distinct UV absorption profiles (due to conjugated carbonyl systems) compared to benzothiazoles, affecting spectroscopic identification .
Comparative Physicochemical Data Table
Research Implications and Limitations
- Synthetic Flexibility: Piperazine-linked ketones demonstrate modular synthesis, enabling rapid diversification (e.g., nitro, trifluoromethyl, or phenoxy groups) .
- Data Gaps : Biological activity data (e.g., receptor binding, toxicity) for the target compound and analogs are absent in the provided evidence, limiting pharmacological insights.
- Spectroscopic Challenges : Overlapping signals in NMR (e.g., aromatic protons in benzothiazoles vs. benzothiophenes) necessitate high-resolution techniques for unambiguous characterization .
Q & A
Q. What are the optimal synthetic routes for (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step pathways:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
- Step 2: Piperazine ring coupling using nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and ligands (e.g., Xantphos) .
- Step 3: Methanone linkage via Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Key Optimization Parameters:
- Temperature: 80–120°C for cyclization steps to avoid side reactions.
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalysts: Pd(OAc)₂ for cross-coupling reactions improves yield (≥75%) .
Q. How is the molecular structure validated, and what analytical techniques are critical for purity assessment?
Methodological Answer: Structural validation employs:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm regiochemistry of the methoxy and methyl groups on the benzothiazole ring (δ 3.8–4.1 ppm for OCH₃; δ 2.4–2.6 ppm for CH₃) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ m/z calculated vs. observed) .
- HPLC-PDA: Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Q. What are the primary physicochemical properties influencing bioavailability and experimental handling?
Methodological Answer: Critical properties include:
- LogP: Predicted ~3.5 (Schrödinger QikProp), indicating moderate lipophilicity suitable for CNS penetration .
- Aqueous Solubility: <10 µg/mL (pH 7.4), necessitating DMSO stock solutions for in vitro assays .
- Thermal Stability: Decomposition >200°C (DSC analysis), allowing storage at −20°C without degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological activity?
Methodological Answer: SAR studies focus on:
- Benzothiazole Modifications:
- Electron-withdrawing groups (e.g., Cl at position 6) increase target binding affinity by 2–3 fold .
- Methoxy groups at position 4 improve metabolic stability (t₁/₂ > 2 hrs in microsomal assays) .
- Piperazine Substitutions:
- Bulky substituents (e.g., 4-methyl) reduce off-target interactions, enhancing selectivity .
Example Optimization Workflow:
In Silico Docking: Identify key binding pockets (e.g., hydrophobic cleft in kinase targets).
Synthesis of Derivatives: Replace methoxy with trifluoromethoxy to test halogen bonding .
In Vitro Assays: Measure IC₅₀ against target enzymes (e.g., kinases, GPCRs) .
Q. What computational strategies are effective in predicting metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction:
- CYP450 Metabolism: Use StarDrop or ADMET Predictor to identify vulnerable sites (e.g., demethylation of methoxy groups) .
- Glucuronidation Sites: Highlighted by MetaSite for phase II metabolism .
- Toxicity Screening:
- AMES Test Predictions: Rule out mutagenicity via Derek Nexus.
- hERG Inhibition: Molecular dynamics simulations assess cardiotoxicity risks .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer: Common sources of variability and solutions:
- Assay Conditions:
- ATP Concentration: Adjust to physiological levels (1–10 mM) in kinase assays to avoid false positives .
- Cell Line Variability: Use isogenic lines (e.g., HEK293 vs. CHO) to confirm target specificity .
- Data Normalization:
- Z’-Factor: Ensure >0.5 for robust assay quality .
- Dose-Response Replicates: Perform triplicate runs with internal controls (e.g., staurosporine for kinase inhibition) .
Q. What advanced spectroscopic techniques elucidate electronic properties for photodynamic therapy applications?
Methodological Answer:
- UV-Vis Spectroscopy: λₐᵦₛ ~350 nm (benzothiazole π→π* transitions) with molar extinction coefficients >10⁴ M⁻¹cm⁻¹ .
- Fluorescence Quenching: Study interactions with biological targets (e.g., serum albumin) via Stern-Volmer plots .
- TD-DFT Calculations: Predict excited-state dipole moments for ROS generation efficiency .
Q. How do formulation strategies impact in vivo pharmacokinetics?
Methodological Answer:
- Nanocarrier Systems:
- Liposomal Encapsulation: Increases plasma t₁/₂ from 2 to 8 hrs in rodent models .
- PLGA Nanoparticles: Sustain release over 72 hrs (in vitro dialysis) .
- Bioavailability Enhancement:
- Co-crystallization: With succinic acid improves solubility 5-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
